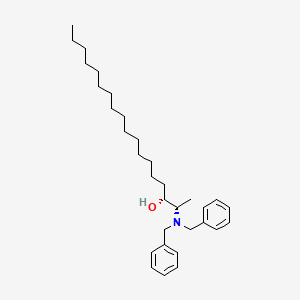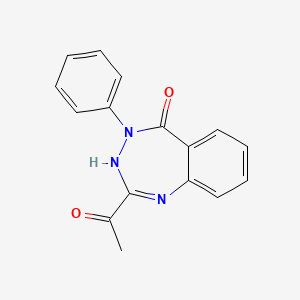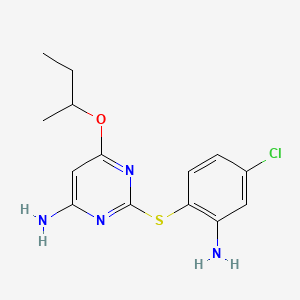
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is a peptide compound composed of multiple amino acids, including glycine, serine, and alanine. This compound is characterized by its unique sequence and structure, which contribute to its specific chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to peptide bond cleavage.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Cleavage of disulfide bonds, resulting in free thiol groups.
Substitution: Cleavage of peptide bonds, leading to smaller peptide fragments.
科学的研究の応用
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations
作用機序
The mechanism of action of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter gene expression, or influence cell signaling cascades .
類似化合物との比較
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar structural features but fewer amino acids.
Glycyl-L-alanine: Another dipeptide with glycine and alanine residues.
Alanyl-L-serine: A dipeptide containing alanine and serine residues
Uniqueness
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer peptide chain and the presence of multiple glycine residues differentiate it from simpler dipeptides, making it a valuable compound for various research applications .
特性
CAS番号 |
405140-71-8 |
|---|---|
分子式 |
C15H26N6O9 |
分子量 |
434.40 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H26N6O9/c1-7(13(27)21-9(6-23)15(29)30)19-12(26)4-17-11(25)3-18-14(28)8(5-22)20-10(24)2-16/h7-9,22-23H,2-6,16H2,1H3,(H,17,25)(H,18,28)(H,19,26)(H,20,24)(H,21,27)(H,29,30)/t7-,8-,9-/m0/s1 |
InChIキー |
IVKPUWORSKJFKE-CIUDSAMLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)

![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)

![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)

![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)
